2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one
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Overview
Description
2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by its unique structure, which includes a cyclohexanone moiety linked to a benzothiazole derivative through an ethylidene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the benzothiazole ring . For instance, the reaction of 2-mercaptoaniline with acid chlorides in the presence of a base can yield benzothiazole derivatives .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one include other benzothiazole derivatives, such as:
- 1,3-Benzothiazole
- 2-Benzothiazolinone
- 3-Methyl-3H-benzothiazol-2-one
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the cyclohexanone moiety and the ethylidene bridge differentiates it from other benzothiazole derivatives and contributes to its unique reactivity and applications .
Properties
CAS No. |
88340-49-2 |
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Molecular Formula |
C17H19NOS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H19NOS/c1-2-18-14-8-4-6-10-16(14)20-17(18)12-11-13-7-3-5-9-15(13)19/h4,6,8,10-12H,2-3,5,7,9H2,1H3 |
InChI Key |
PMHUNQFFLVMHAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=C3CCCCC3=O |
Origin of Product |
United States |
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